N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-13-4-6-15(7-5-13)29(25,26)23-10-8-14(9-11-23)17(24)20-19-22-21-18(28-19)16-3-2-12-27-16/h2-7,12,14H,8-11H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRUHUIYGMVBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound that integrates the oxadiazole moiety with a piperidine structure, which has been associated with various biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interaction with specific enzymes.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula and properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₅N₃O₄S |
| Molecular Weight | 295.34 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. In a study that synthesized various derivatives of 1,3,4-oxadiazoles, it was found that these compounds showed better activity against gram-positive bacteria compared to gram-negative species. For instance, specific derivatives demonstrated notable effectiveness against strains such as Bacillus cereus and Bacillus thuringiensis, with minimum inhibitory concentrations (MIC) suggesting strong antibacterial potential .
Anticancer Activity
The anticancer efficacy of this compound has been evaluated through various in vitro assays. Notably, compounds similar to this structure have shown promising results against multiple cancer cell lines. For example, in studies involving the HUH7 liver carcinoma cell line, certain derivatives exhibited IC50 values as low as 10.1 µM, outperforming standard chemotherapeutics like 5-Fluorouracil .
The dual action of these compounds against both microbial and cancerous cells is attributed to their ability to inhibit critical enzymes involved in cellular processes. For example, the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis, has been documented with IC50 values ranging between 0.47 to 1.4 µM for related oxadiazole compounds .
Enzyme Interaction
The biological activity of this compound is partly mediated through its interaction with specific enzymes. For instance:
- Tyrosinase Inhibition : Compounds containing the oxadiazole moiety were tested for their effect on tyrosinase activity. Some derivatives were found to activate tyrosinase while others inhibited it, indicating a complex interaction that could be leveraged for therapeutic applications in disorders linked to tyrosinase activity .
- Thymidylate Synthase Inhibition : The compound's structural features allow it to act as a potent inhibitor of TS, which is vital for DNA replication in cancer cells .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial properties of synthesized oxadiazole derivatives revealed significant activity against various bacterial strains. The results indicated that modifications in the oxadiazole ring influenced the degree of antimicrobial efficacy. The most promising candidates were subjected to further testing against clinical isolates .
Study on Anticancer Properties
Another pivotal study explored the anticancer potential of related compounds on human cancer cell lines including HCT116 and MCF7. The findings highlighted that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a class of oxadiazole derivatives known for their diverse biological activities. Research indicates that compounds containing the oxadiazole ring exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Several studies have reported that oxadiazole derivatives demonstrate potent antimicrobial effects against various pathogens. The incorporation of furan and tosyl groups may enhance these properties by improving solubility and bioavailability.
- Anticancer Properties : N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide has shown promise in anticancer research. Its ability to inhibit specific cancer cell lines can be attributed to its structural components that interact with biological targets involved in cell proliferation and apoptosis .
Table 1: Biological Activities of Oxadiazole Derivatives
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Inhibits growth of various cancer cell lines | |
| Anti-inflammatory | Reduces inflammation in cellular models |
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. The unique properties of oxadiazoles allow them to be utilized in:
- Organic Electronics : Oxadiazole derivatives are being explored as materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electronic properties.
- Polymer Chemistry : The incorporation of oxadiazole into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .
Biological Research Applications
In the realm of biological research, this compound is being studied for its interactions with various biomolecules:
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of this compound with target proteins. These studies help elucidate the mechanisms by which the compound exerts its biological effects.
- In Vitro Assays : Laboratory experiments are conducted to assess the compound's effects on cell viability and enzyme inhibition. These assays provide insights into its potential therapeutic applications .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for developing new cancer therapies.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of this compound revealed effective inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide with key analogs, focusing on structural features, biological activity, and physicochemical implications.
Core Structural Similarities and Variations
All compounds share a 1,3,4-oxadiazole ring substituted with a furan-2-yl group at position 5, a motif linked to π-π stacking and electron-withdrawing effects. Divergence occurs in the substituent at position 2 of the oxadiazole:
- Target Compound : Features a tosylpiperidine-4-carboxamide group, introducing a bulky sulfonyl aromatic system and a flexible piperidine ring capable of hydrogen bonding via the carboxamide.
- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) : Substituted with a benzamide bearing a cyclohexyl(ethyl)sulfamoyl group, emphasizing hydrophobic and steric interactions .
- Compound 1 (4-(5-furan-2-yl)-1,3,4-oxadiazol-2-yl)aniline) : Contains an aniline group, enabling hydrogen bonding and electrophilic substitution reactivity .
Comparative Data Table
Key Research Findings and Implications
Substituent-Driven Bioactivity : The sulfamoyl group in LMM11 is critical for antifungal activity, while the target compound’s tosylpiperidine may prioritize pharmacokinetic properties over potency .
Synthetic Flexibility : Oxadiazole synthesis methods (e.g., hydrazide cyclization) are adaptable to diverse substituents, enabling rapid analog development .
Structural Optimization Needs : Balancing hydrophobicity (tosyl) with hydrogen-bonding capacity (piperidine carboxamide) could refine the target compound’s drug-likeness.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Oxadiazole ring formation : Cyclization of furan-2-carbohydrazide derivatives with carbonyl compounds under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
Piperidine-tosylation : Tosyl chloride reacts with the piperidine nitrogen under basic conditions (e.g., pyridine or Et₃N) to install the tosyl protective group .
Carboxamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the oxadiazole intermediate and tosylpiperidine-4-carboxylic acid .
- Optimization : Reaction yields are maximized by controlling solvent polarity (DMF or THF) and temperature (reflux for cyclization steps). Purity is monitored via TLC and HPLC .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., SHELX-2015 with HKL-3000 integration) to resolve bond lengths, angles, and torsional conformations .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., furan protons at δ 6.3–7.2 ppm, tosyl methyl at δ 2.4 ppm) .
- FT-IR : Key peaks include C=O stretch (~1650 cm⁻¹) and S=O (~1360 cm⁻¹) .
Advanced Research Questions
Q. What computational methods are used to predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with targets like STAT3’s SH2 domain, using PDB ID 1BG1 .
- QSAR modeling : Hammett constants and steric parameters (e.g., Verloop descriptors) correlate structural features (e.g., oxadiazole electron-withdrawing effects) with bioactivity .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes (e.g., binding free energy via MM-PBSA) .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized assays : Re-evaluate activity under uniform conditions (e.g., STAT3 inhibition via luciferase reporter assays at 48h incubation) .
- Metabolic stability testing : Microsomal assays (e.g., human liver microsomes + NADPH) identify degradation pathways affecting potency .
- Epistatic analysis : CRISPR knockouts of off-target kinases (e.g., JAK2) isolate STAT3-specific effects .
Q. What experimental designs are optimal for studying its pharmacokinetics in vivo?
- Methodological Answer :
- ADME profiling :
- Absorption : Caco-2 cell permeability assays (Papp values <1×10⁻⁶ cm/s suggest poor bioavailability) .
- Tissue distribution : Radiolabeled compound (³H or ¹⁴C) tracked via scintillation counting in rodent organs .
- Metabolite identification : LC-MS/MS (Q-TOF) detects phase I/II metabolites in plasma .
Critical Analysis of Evidence
- Conflicting data : Variability in IC₅₀ values (e.g., STAT3 vs. LOX inhibition) may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Cross-validation using orthogonal methods (e.g., SPR for binding affinity) is advised .
- Synthesis reproducibility : Batch-to-batch purity discrepancies (e.g., residual solvents in NMR) necessitate strict QC protocols (e.g., ≥95% purity via HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
